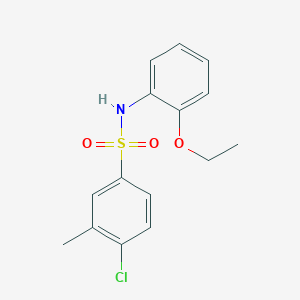
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate, also known as TMB-4, is a synthetic compound that has been widely studied for its potential therapeutic applications. TMB-4 belongs to a class of compounds known as phenethylamines, which are known to have a variety of biological effects.
Mechanism of Action
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate acts as a partial agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate also has a high affinity for the 5-HT2B receptor, which is involved in the regulation of cardiovascular function. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been shown to increase the release of serotonin in the brain, which could explain its potential therapeutic effects in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been shown to have a variety of biochemical and physiological effects. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been found to increase the release of dopamine and norepinephrine in the brain, which could explain its potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD). 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in lab experiments include its high affinity for serotonin receptors, its ability to increase the release of serotonin, and its anti-inflammatory and antioxidant properties. The limitations of using 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Future Directions
There are many potential future directions for the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate. One potential direction is the development of new synthetic methods for the production of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate, which could make it more widely available for research purposes. Another potential direction is the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in animal models of various diseases such as Alzheimer's and Parkinson's, to determine its potential therapeutic effects. Additionally, the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in combination with other compounds could lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate involves the reaction of 4-(benzyloxy)phenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through various techniques such as recrystallization and column chromatography. The synthesis of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C23H22O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H22O6/c1-25-20-13-17(14-21(26-2)22(20)27-3)23(24)29-19-11-9-18(10-12-19)28-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3 |
InChI Key |
VIPIZVRALRUFEX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



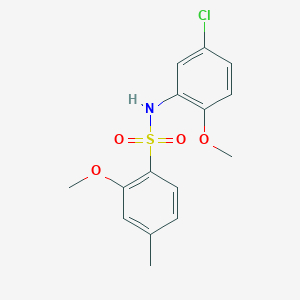
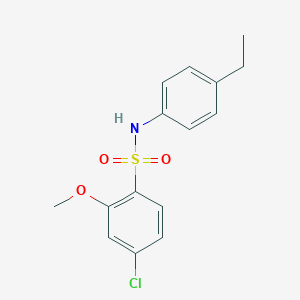


![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
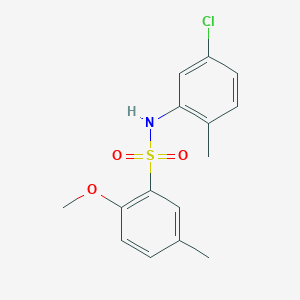
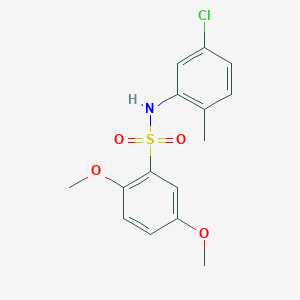
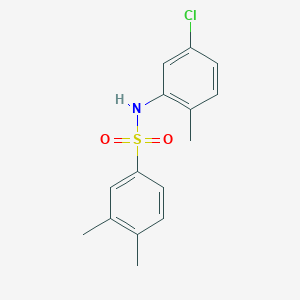
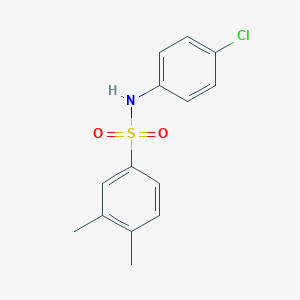
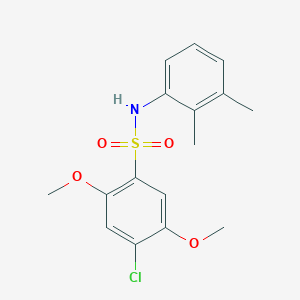
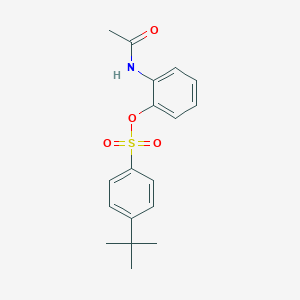
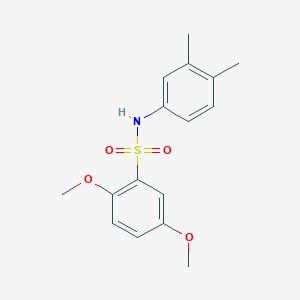
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
